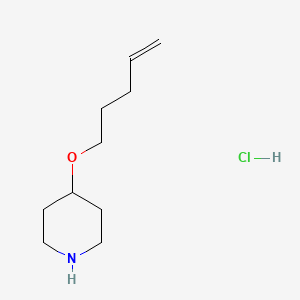

4-(4-Pentenyloxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-pent-4-enoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h2,10-11H,1,3-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUXVUZYAVEJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-60-2 | |

| Record name | Piperidine, 4-(4-penten-1-yloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Pentenyloxy)piperidine hydrochloride typically involves the reaction of 4-piperidone with 4-penten-1-ol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Pentenyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The piperidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

4-(4-Pentenyloxy)piperidine hydrochloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological systems effectively, making it a candidate for developing medications targeting neurological disorders and other therapeutic areas.

Neuroscience Research

This compound is studied for its potential effects on neurotransmitter systems, particularly cholinergic systems. It has been investigated as a positive allosteric modulator at muscarinic receptors, suggesting applications in treating cognitive disorders such as Alzheimer's disease.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatography techniques. It aids in the accurate analysis of complex mixtures, contributing to drug formulation and quality control processes.

Biochemical Studies

The compound plays a role in investigating receptor binding and activity, contributing to discovering new therapeutic targets in drug design. Its interaction with specific molecular targets can modulate enzyme activity and influence various biological processes.

Research indicates that this compound may exhibit diverse biological activities:

- Neuropharmacology : Potential cognitive enhancement through modulation of neurotransmitter systems.

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : May modulate inflammatory pathways, indicating potential use in treating chronic inflammatory diseases.

The mechanism of action involves binding to specific receptors or enzymes, leading to various biological effects that warrant further investigation.

Case Studies

Several case studies have highlighted the compound's biological activity:

- A study demonstrated that derivatives of piperidine compounds exhibit significant inhibition of acetylcholinesterase, supporting their use in neurodegenerative disease models.

- Another investigation reported the synthesis of related piperidine derivatives that showed promising antitumor activity against breast cancer cell lines.

Mechanism of Action

The mechanism of action of 4-(4-Pentenyloxy)piperidine hydrochloride involves its interaction with molecular targets in biological systems. Piperidine derivatives are known to interact with various enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-(4-Pentenyloxy)piperidine hydrochloride and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Substituent Characteristics |

|---|---|---|---|---|

| 4-(4-Pentenyloxy)piperidine HCl | Not Provided | Likely C₁₀H₂₀ClNO | ~217.7 (est.) | 4-pentenyloxy (alkenyl ether) |

| 2-[2-(4-Pentenyloxy)ethyl]piperidine HCl | 1220036-63-4 | C₁₂H₂₄ClNO | 233.78 | 4-pentenyloxy via ethyl linker (branching) |

| 4-(4-Nitrophenyl)piperidine HCl | 883194-93-2 | C₁₁H₁₅ClN₂O₂ | 242.70 | 4-nitrophenyl (electron-withdrawing aromatic) |

| 4-(Methoxymethyl)piperidine HCl | 916317-00-5 | C₇H₁₆ClNO | 165.66 | Methoxymethyl (small, polar substituent) |

| 4-(4'-Nitrophenoxy)piperidine HCl | 148505-45-7 | C₁₁H₁₅ClN₂O₃ | 258.70 | 4-nitrophenoxy (para-substituted aromatic) |

Key Observations :

- Smaller substituents (e.g., methoxymethyl) enhance water solubility but reduce steric bulk .

- Molecular Weight : The target compound’s estimated molecular weight (~217.7) is lower than analogs with aromatic substituents (e.g., 242.70 for 4-nitrophenyl), likely influencing melting points and bioavailability.

Physicochemical Properties

Solubility and Stability:

- 4-(4-Nitrophenyl)piperidine HCl : Soluble in water and alcohols due to polar nitro group .

- 4-(Methoxymethyl)piperidine HCl : Higher water solubility than alkenyl/aromatic analogs due to polar methoxymethyl group .

- 4-(4'-Nitrophenoxy)piperidine HCl: Melting point 228–229°C, indicative of crystalline stability .

- Target Compound : The pentenyloxy group’s alkenyl chain may reduce water solubility compared to methoxymethyl analogs but enhance lipid membrane permeability.

Reactivity:

- The alkene in 4-pentenyloxy could undergo oxidation or cycloaddition reactions, unlike nitro- or methoxy-substituted analogs. This reactivity might be exploited in further functionalization (e.g., click chemistry) .

Biological Activity

4-(4-Pentenyloxy)piperidine hydrochloride, with the chemical formula C₁₂H₁₈ClN, is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pentenyloxy group. This unique structure may influence its interaction with biological targets, enhancing its potential therapeutic applications.

Biological Activity

Research indicates that compounds within the piperidine family can exhibit a range of biological activities:

- Antimicrobial Activity: Some studies suggest that piperidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties: Research has indicated that certain piperidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Effects: There is emerging evidence that piperidine derivatives may protect neuronal cells from oxidative stress and neurotoxicity.

Case Studies and Experimental Data

A review of the literature reveals several studies focusing on the biological effects of piperidine derivatives:

- Antimicrobial Studies: A study demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity: In vitro assays showed that piperidine derivatives could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

- Neuroprotective Studies: Animal models have shown that certain piperidine compounds can reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other known piperidine derivatives:

| Compound | Antimicrobial | Anticancer | Neuroprotective |

|---|---|---|---|

| 4-(4-Pentenyloxy)piperidine HCl | Moderate | Yes | Potential |

| Piperine | High | Yes | Yes |

| N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide HCl | Low | Yes | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.